2-Bromo-3-methoxycyclopent-2-enone

説明

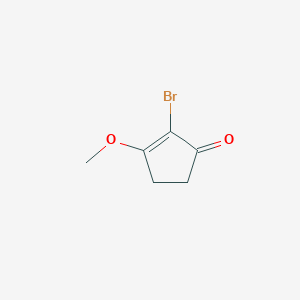

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-methoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDVAJMYDPQTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455002 | |

| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14203-25-9 | |

| Record name | 2-Bromo-3-methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Methoxycyclopent 2 En 1 One

Direct Halogenation Approaches for Cyclopentenone Derivatives

Bromination of Cyclopentenone Precursors

The synthesis of 2-Bromo-3-methoxycyclopent-2-en-1-one can be envisioned to start from the direct bromination of 3-methoxycyclopent-2-en-1-one. This precursor, possessing an enol ether moiety, is susceptible to electrophilic attack. The electron-donating nature of the methoxy (B1213986) group activates the double bond, directing the incoming electrophilic bromine to the C2 position.

Common brominating agents for such transformations include molecular bromine (Br₂), N-bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). The choice of reagent is critical as it influences the reaction's selectivity and can help to minimize the formation of undesired byproducts, such as dibrominated compounds. The reaction of enol ethers with NBS is often a preferred method for α-bromination due to its high-yielding nature and the generation of fewer side-products.

Role of Catalysts and Reaction Media in Selective Bromination

To achieve high regioselectivity in the bromination of cyclopentenone derivatives, the judicious selection of catalysts and reaction media is paramount. For instance, in the bromination of related 2,3-diarylcyclopent-2-en-1-ones, the solvent has been shown to play a crucial role in directing the position of bromination.

Acid catalysts can be employed to promote the formation of the enol, which is the active nucleophile in the reaction with the electrophilic bromine source. The use of a heterogeneous system, such as copper(II) bromide in a mixed solvent system like chloroform-ethyl acetate, can offer high selectivity for the α-bromination of ketones. This method often results in a cleaner reaction with easier purification of the desired α-bromo ketone. The reaction proceeds with the formation of the corresponding α-bromo ketone, hydrogen bromide, and copper(I) bromide.

| Precursor | Brominating Agent | Catalyst/Solvent | Product |

| 3-Methoxycyclopent-2-en-1-one | N-Bromosuccinimide (NBS) | Acid Catalyst | 2-Bromo-3-methoxycyclopent-2-en-1-one |

| 3-Methoxycyclopent-2-en-1-one | Copper(II) Bromide (CuBr₂) | Chloroform-Ethyl Acetate | 2-Bromo-3-methoxycyclopent-2-en-1-one |

Alkylation Strategies in Bromocyclopentanone Synthesis

Alkylation of Halogenated Cyclopentanones

This approach would typically start with a precursor such as 2-bromo-3-hydroxycyclopent-2-en-1-one (B2466267). The hydroxyl group in this molecule can be converted to a methoxy group through an O-methylation reaction. Common methylating agents for this transformation include diazomethane (B1218177) or methyl iodide. The use of diazomethane can be advantageous for its high reactivity and the mild reaction conditions required.

The Williamson ether synthesis provides a classical method for such alkylations, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide.

Base-Mediated Alkylation Conditions

The success of the alkylation strategy is highly dependent on the choice of base. A suitable base is required to deprotonate the hydroxyl group of the 2-bromo-3-hydroxycyclopent-2-en-1-one precursor to form the corresponding alkoxide. The strength of the base must be sufficient to achieve deprotonation without promoting undesired side reactions.

| Precursor | Methylating Agent | Base | Product |

| 2-Bromo-3-hydroxycyclopent-2-en-1-one | Diazomethane | - | 2-Bromo-3-methoxycyclopent-2-en-1-one |

| 2-Bromo-3-hydroxycyclopent-2-en-1-one | Methyl Iodide | Sodium Hydride (NaH) | 2-Bromo-3-methoxycyclopent-2-en-1-one |

Dehydrobromination Routes to 2-Bromo-3-methoxycyclopent-2-en-1-one

Dehydrobromination reactions provide a powerful tool for the introduction of unsaturation into cyclic systems. In the context of synthesizing 2-Bromo-3-methoxycyclopent-2-en-1-one, this strategy would involve the elimination of hydrogen bromide from a saturated or partially saturated precursor.

A plausible synthetic sequence would begin with the bromination of 3-methoxycyclopentan-1-one to yield a dibrominated intermediate, such as 2,3-dibromo-3-methoxycyclopentan-1-one. Subsequent treatment of this dibromide with a base would induce the elimination of one equivalent of hydrogen bromide to form the desired α,β-unsaturated ketone.

The regioselectivity of the elimination is a critical factor. The desired product, 2-Bromo-3-methoxycyclopent-2-en-1-one, requires the elimination of the hydrogen atom from the C1 position and the bromine atom from the C2 position. The choice of base and reaction conditions can influence the outcome of the elimination reaction. For instance, the dehydrobromination of 2-bromo-1-cyclopentanol using a strong base like potassium tert-butoxide has been shown to yield 2-bromocyclopent-2-enone. This suggests that a similar base-mediated elimination from a suitably substituted dibromomethoxycyclopentanone could be a viable route to the target compound.

| Precursor | Base | Product |

| 2,3-Dibromo-3-methoxycyclopentan-1-one | Potassium tert-butoxide | 2-Bromo-3-methoxycyclopent-2-en-1-one |

| 2,3-Dibromo-3-methoxycyclopentan-1-one | Triethylamine | 2-Bromo-3-methoxycyclopent-2-en-1-one |

Elimination Reactions from Brominated Cyclopentanols

A plausible synthetic approach towards 2-Bromo-3-methoxycyclopent-2-en-1-one involves the formation of a cyclopentenone ring system via an elimination reaction from a suitably substituted brominated cyclopentanol (B49286) precursor. This strategy hinges on the initial synthesis of a cyclopentanol derivative bearing bromine and methoxy groups at the appropriate positions. The subsequent elimination of a molecule of water (dehydration) or hydrogen halide (dehydrohalogenation) would then generate the desired α,β-unsaturated ketone.

The starting material for such a synthesis would likely be a dibrominated cyclopentanol. The reaction of this precursor with a methoxide (B1231860) source, such as sodium methoxide, could proceed via a nucleophilic substitution to introduce the methoxy group. A subsequent base-induced elimination of hydrogen bromide would then yield the target enone. The regioselectivity of this elimination is crucial and would be governed by the relative acidity of the α-protons and the stereochemical arrangement of the leaving groups.

Optimized Conditions for Dehydrobromination

The dehydrobromination of a saturated α-bromoketone is a common method for introducing unsaturation into a cyclic ketone system. In the context of synthesizing 2-Bromo-3-methoxycyclopent-2-en-1-one, a potential precursor would be a 2,x-dibromo-3-methoxycyclopentan-1-one (where x is another position on the ring). The selective elimination of one equivalent of hydrogen bromide would lead to the desired product.

Optimization of the reaction conditions is critical to ensure the desired regioselectivity and to avoid potential side reactions, such as Favorskii rearrangement, which can occur with α-halo ketones in the presence of a base. The choice of base and solvent plays a pivotal role in directing the reaction pathway. Non-nucleophilic, sterically hindered bases are often employed to favor elimination over substitution.

| Parameter | Condition | Rationale |

| Base | Lithium Carbonate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Weakly basic to moderately strong, non-nucleophilic bases can promote elimination while minimizing side reactions. |

| Solvent | Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents can facilitate the elimination reaction. |

| Temperature | Elevated temperatures | Often required to overcome the activation energy for the elimination step. |

Interactive Data Table: Dehydrobromination Conditions

This table outlines typical conditions that could be optimized for the dehydrobromination step.

Advanced and Green Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. These principles can be applied to the synthesis of 2-Bromo-3-methoxycyclopent-2-en-1-one to improve yields, reduce waste, and minimize the use of hazardous reagents.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving product yields. The use of microwave irradiation can significantly reduce reaction times for processes like elimination and substitution reactions. This technique offers a more energy-efficient heating method compared to conventional oil baths. The application of microwave heating to the dehydrobromination of a brominated cyclopentanone (B42830) precursor could lead to a more rapid and efficient synthesis of 2-Bromo-3-methoxycyclopent-2-en-1-one.

Catalytic Methods for Enone Preparation

The development of catalytic methods for the synthesis of enones is a significant area of research. While specific catalytic methods for the direct synthesis of 2-Bromo-3-methoxycyclopent-2-en-1-one are not widely reported, general catalytic approaches to cyclopentenone synthesis could potentially be adapted. This might include transition-metal catalyzed cyclization or rearrangement reactions of acyclic precursors.

Synthesis via Boron Trifluoride Etherate/Bromide Ion Reagents

Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid catalyst used in a variety of organic transformations, including cyclization and rearrangement reactions that can form cyclopentenone rings. medcraveonline.comresearchgate.net While a direct application to the synthesis of 2-Bromo-3-methoxycyclopent-2-en-1-one is not explicitly detailed in the literature, its ability to promote the formation of five-membered rings from suitable precursors is well-established. medcraveonline.com A hypothetical approach could involve the BF₃·OEt₂-catalyzed cyclization of an acyclic precursor containing the necessary carbon framework and functional groups, followed by bromination.

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation for Halogenated Enones

The reaction mechanisms of halogenated enones are fundamentally governed by the electronic properties of the conjugated system, which are significantly perturbed by the presence of a halogen substituent. In the case of 2-Bromo-3-methoxycyclopent-2-en-1-one, the bromine atom and the methoxy (B1213986) group exert opposing electronic effects that influence the molecule's reactivity. The enone moiety itself provides multiple reactive sites: the carbonyl carbon, the α-carbon, and the β-carbon of the double bond.

Halogenation of ketones typically proceeds through an enol or enolate intermediate, with the reaction occurring at the alpha-position relative to the carbonyl group. pearson.com In a system that is already halogenated, such as 2-Bromo-3-methoxycyclopent-2-en-1-one, the bromine atom's presence modifies the electron density across the cyclopentenone ring, influencing subsequent reactions. Mechanisms involving this compound can include nucleophilic addition to the carbonyl carbon, conjugate addition at the β-position, or reactions where the bromine atom itself participates, either as a leaving group or by directing the stereochemical outcome of a reaction.

The bromine atom in cyclopentenone systems plays a multifaceted role. Primarily, its high electronegativity makes it an inductively electron-withdrawing group. This effect decreases the electron density at the C2 carbon to which it is attached and, through the conjugated π-system, influences the electrophilicity of the carbonyl carbon and the β-carbon. This generally enhances the susceptibility of the ring to nucleophilic attack.

Conversely, the lone pairs on the bromine atom can participate in resonance, donating electron density back into the π-system. This resonance effect can partially counteract the inductive withdrawal. The reactivity of bromine is also evident in its ability to act as a leaving group in substitution reactions, particularly when attacked by a soft nucleophile. In the context of oxidative water treatment, elemental bromine species (like HOBr) are known to be highly reactive electrophiles that react rapidly with organic compounds, especially phenolic groups and amines. nih.gov This inherent reactivity of bromine underscores its importance in directing the chemical transformations of bromo-cyclopentenone systems.

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, are critical in understanding the behavior of cyclic bromoenones. wikipedia.orge-bookshelf.de These effects are stabilizing interactions that occur when specific geometric arrangements are met. e-bookshelf.debaranlab.org In a molecule like 2-Bromo-3-methoxycyclopent-2-en-1-one, the orientation of the C-Br bond relative to the π-system of the enone is crucial.

A key stereoelectronic interaction is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. For instance, the interaction between the C-C σ orbitals of the cyclopentane (B165970) ring and the π* orbital of the C=C double bond can stabilize the system. The alignment of the C-Br bond's antibonding orbital (σ*) with the π-system can create a stabilizing donor-acceptor interaction, influencing the conformational preference of the ring and its reactivity. wikipedia.org This precise geometric requirement for maximal orbital overlap means that stereoelectronic factors can dictate the stereochemical outcome of reactions, favoring pathways where the transition state is maximally stabilized. msu.ru

Computational Modeling of Reaction Pathways

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable for modeling the reaction pathways of complex organic molecules. rsc.org

| Study Area | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| OH Radical Reactions | M06-2X/6-311+G** | Calculated potential energy surfaces to understand reaction mechanisms and kinetics. Showed both abstraction and addition mechanisms are important. | acs.org |

| Nazarov Cyclization | Not Specified | Justified observed diastereoselectivity through analysis of transition state geometry and orbital topology. | researchgate.net |

| Cascade Reactions | M062X-D3/ma-def2-TZVPP//def2-SVP | Elucidated a five-step cascade reaction pathway, including Michael addition and intramolecular aldol (B89426) reaction, to form functionalized cyclopentenes. | rsc.org |

| Cyclopentane Oxidation | UCCSD(T)-F12b/cc-pVTZ-F12//M06-2X/6-311++G(d,p) | Calculated pressure-dependent rate coefficients for reactions on the potential energy surface of cyclopentyl + O2. | doi.org |

Torquoselectivity is a specific type of stereoselectivity observed in electrocyclic reactions, referring to the preference for inward or outward rotation of substituents during the ring-closing or ring-opening process. wikipedia.org This selectivity goes beyond the standard Woodward-Hoffmann rules and is often governed by a combination of steric and stereoelectronic factors. wikipedia.orgacs.org

Computational models are essential for predicting and explaining torquoselectivity. In the thermal ring opening of a substituted cyclobutene, for example, substituents will rotate in a conrotatory fashion. The direction of this rotation (i.e., which groups rotate inward versus outward) can be highly selective. DFT calculations can quantify the energy differences between the competing transition states, revealing the preferred pathway. acs.org For a hypothetical electrocyclic reaction involving a derivative of 2-Bromo-3-methoxycyclopent-2-en-1-one, the bulky bromine atom would likely experience significant steric strain if it were to rotate inward, thus favoring an outward rotation. acs.org Simultaneously, stereoelectronic effects, such as the alignment of the electron-donating methoxy group's orbitals with the breaking or forming bonds, can also exert a strong directing influence. wikipedia.org

The reactivity of 2-Bromo-3-methoxycyclopent-2-en-1-one is heavily influenced by the electronic effects of its substituents on the conjugated enone system. The methoxy group (-OCH₃) is a powerful electron-donating group (EDG) through resonance, donating electron density from its oxygen lone pairs into the π-system. This increases the electron density of the double bond, potentially making the molecule more susceptible to electrophilic attack.

This electron donation can also stabilize charged intermediates. For example, in studies of OH radical addition to methyl-substituted cyclopentenones, the electron-donating methyl group was found to stabilize the resulting vinoxy radical intermediate. acs.org The bromine atom, while inductively withdrawing, can also donate electron density through resonance. Computational studies can quantify these competing effects by analyzing the molecular orbitals and charge distribution within the molecule. The net effect of these substituents determines the nucleophilicity and electrophilicity of the various sites on the cyclopentenone ring, thereby controlling its reactivity in different chemical environments.

Transition State Analysis in Stereoselective Processes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of complex organic reactions. In the context of stereoselective processes involving substituted cyclopentenones, transition state analysis allows for a detailed understanding of the factors governing the formation of one stereoisomer over another. While specific studies on 2-bromo-3-methoxycyclopent-2-en-1-one are not extensively documented in publicly available literature, general principles derived from computational studies of similar systems, such as [3+2] cycloaddition reactions, can provide valuable insights. acs.org

In a typical stereoselective reaction, the reactants can approach each other via multiple pathways, each leading to a different stereoisomer. Each pathway proceeds through a unique transition state (TS), which represents the highest energy point along that reaction coordinate. The difference in the activation energies (ΔG‡) of these competing transition states determines the stereochemical outcome of the reaction. The lower the activation energy of a particular transition state, the faster the reaction through that pathway, and thus the corresponding stereoisomer will be the major product.

For a molecule like 2-bromo-3-methoxycyclopent-2-en-1-one, which possesses a chiral center upon reaction at the double bond, computational models would be used to locate and characterize the transition state structures for the formation of both possible enantiomers or diastereomers. This involves calculating the geometry and energy of the transition states. Key parameters that are analyzed include:

Bond Lengths and Angles: Examining the lengths of forming and breaking bonds in the transition state can reveal the degree of bond formation and cleavage, indicating whether the transition state is "early" (reactant-like) or "late" (product-like).

Dihedral Angles: These are crucial for determining the three-dimensional arrangement of the substituents and the approaching reactant, which directly influences the stereochemistry of the product.

Non-covalent Interactions: Hydrogen bonds, steric repulsions, and electrostatic interactions within the transition state assembly can significantly stabilize or destabilize a particular transition state. For instance, a bulky substituent might sterically hinder one approach, raising the energy of that transition state and favoring an alternative pathway.

The table below conceptualizes the type of data that would be generated from a transition state analysis for a hypothetical stereoselective nucleophilic addition to 2-bromo-3-methoxycyclopent-2-en-1-one.

| Transition State | Product Stereoisomer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| TS-A | R-enantiomer | 0.0 | Favorable electrostatic interaction between nucleophile and carbonyl carbon. |

| TS-B | S-enantiomer | +2.5 | Steric hindrance between the bromo substituent and the approaching nucleophile. |

This is a hypothetical data table for illustrative purposes.

Such an analysis would reveal that TS-A is lower in energy, thus predicting the formation of the R-enantiomer as the major product. Computational tools like Intrinsic Reaction Coordinate (IRC) calculations can further confirm that a located transition state indeed connects the reactants and the desired product. nih.gov

Comparative Mechanistic Studies with Related Enones

The reactivity of α,β-unsaturated carbonyl compounds is significantly influenced by their structure, particularly whether the enone system is part of a cyclic or an acyclic framework. Studies comparing the electrophilic reactivities of cyclic and acyclic enones have revealed distinct trends. nih.govresearchgate.netrsc.org

Generally, cyclic enones are found to be slightly less reactive as Michael acceptors compared to their acyclic counterparts with similar substitution patterns. nih.govresearchgate.netrsc.org This difference in reactivity can be attributed to several factors inherent to the cyclic structure:

Conformational Rigidity: The double bond and carbonyl group in a cyclic enone are held in a relatively fixed conformation. This rigidity can affect the ideal orbital overlap required for nucleophilic attack. In contrast, acyclic enones have greater conformational freedom, allowing them to adopt a planar conformation that maximizes conjugation and accessibility of the β-carbon to the incoming nucleophile.

Ring Strain: The introduction of a nucleophile at the β-carbon leads to a change in hybridization from sp² to sp³, which alters the bond angles within the ring. The energetic cost of this change can be different for cyclic and acyclic systems.

Steric Hindrance: The substituents on the ring can create a more sterically hindered environment around the reactive sites compared to a more flexible acyclic enone.

Quantum-chemical calculations have been employed to rationalize these reactivity differences. nih.govresearchgate.netrsc.org Distortion/interaction analysis, for example, can quantify the energy required to distort the enone from its ground state geometry to its geometry in the transition state. This analysis often shows that the cyclic structure imposes a higher distortion energy, thus leading to a higher activation barrier and lower reactivity. researchgate.net

The following table summarizes the general reactivity trends observed between cyclic and acyclic enones.

| Enone Type | Relative Reactivity | Key Influencing Factors |

| Acyclic Halogenated Enone | Higher | Greater conformational flexibility, optimal orbital alignment for nucleophilic attack. |

| Cyclic Halogenated Enone | Lower | Conformational rigidity, potential for increased ring strain in the transition state, steric hindrance from the ring structure. nih.govresearchgate.netrsc.org |

Ring strain plays a critical role in dictating the reactivity and reaction pathways of cyclic molecules, including cyclopentenones. acs.orgnih.govrsc.org The five-membered ring of 2-bromo-3-methoxycyclopent-2-en-1-one is not without strain, and this strain influences its chemical behavior compared to six-membered ring analogues or acyclic systems.

The impact of this inherent strain on reaction pathways is manifold:

Controlling Reaction Selectivity: In reactions where multiple products can be formed, ring strain can direct the reaction towards the thermodynamically more stable, less strained product.

Applications of 2 Bromo 3 Methoxycyclopent 2 En 1 One in Complex Molecule Synthesis

Role as a Key Organic Building Block

2-Bromo-3-methoxycyclopent-2-en-1-one serves as a crucial building block in the intricate art of organic synthesis. The unique arrangement of functional groups within its five-membered ring structure—a ketone, a carbon-carbon double bond (enone system), a bromo substituent, and a methoxy (B1213986) group—provides chemists with a powerful tool for molecular construction. The presence of the bromine atom and the enone system allows for a variety of coupling reactions and nucleophilic additions, enabling the facile introduction of new substituents and the extension of the carbon skeleton. This versatility makes it an attractive starting material for creating more complex and functionally diverse molecules.

Precursor for the Construction of Multi-Substituted Cyclopentenone Derivatives

While the cyclopentenone core is a common motif in many complex molecules, the specific utility of 2-Bromo-3-methoxycyclopent-2-en-1-one as a direct precursor for a wide range of multi-substituted cyclopentenone derivatives is a subject of specialized research. The reactivity of its vinyl bromide and enol ether components suggests its potential in cross-coupling reactions (like Suzuki or Stille couplings) to introduce aryl or alkyl groups at the C2 position, and nucleophilic substitution at the C3 position. However, detailed research findings specifically documenting these transformations for this particular compound are not widely available in general scientific literature. The synthesis of substituted cyclopentenones is a broad area of chemical research, with various methods being developed to create these valuable structures. researchgate.net

Synthesis of Bioactive Natural Product Scaffolds

The 4-hydroxycyclopentenone framework, a related structural motif, is known to be a core component of several pharmacologically active compounds and a precursor to many natural products. researchgate.net These scaffolds are of significant interest to medicinal chemists due to their presence in a variety of bioactive molecules. While 2-Bromo-3-methoxycyclopent-2-en-1-one is identified as an intermediate for synthesizing active compounds, specific examples of its direct application in the total synthesis of named bioactive natural product scaffolds have not been detailed in publicly accessible research literature. Its potential lies in its ability to be transformed into more complex cyclopentane-based cores that mimic those found in nature.

Intermediate in the Formation of Complex Polycyclic Structures

The formation of complex polycyclic structures often relies on strategic cycloaddition reactions where highly functionalized building blocks are employed. For instance, related brominated cyclopentenone derivatives, such as methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, have been shown to act as dienophiles in [4+2] cycloaddition reactions. These reactions are powerful methods for constructing six-membered rings fused to the cyclopentenone core, thereby rapidly building molecular complexity. While the enone system in 2-Bromo-3-methoxycyclopent-2-en-1-one suggests it could potentially participate in similar cycloaddition pathways to form polycyclic systems, specific studies detailing this application are not readily found.

Utility in the Synthesis of Quaternary Stereocenters

The creation of quaternary stereocenters—a carbon atom bonded to four different non-hydrogen substituents—is a significant challenge in organic synthesis. Methods to achieve this often involve highly stereoselective reactions. One approach involves the rearrangement of starting materials that possess a tertiary carbinol side chain. researchgate.net For cyclopentenone systems, stereoselective additions to the double bond or reactions at the alpha-position to the ketone can potentially generate such complex centers. Although the structure of 2-Bromo-3-methoxycyclopent-2-en-1-one offers potential sites for such strategic manipulations, specific research demonstrating its utility in the stereoselective synthesis of quaternary stereocenters is not documented in available scientific reports.

Structure Reactivity Relationships and Analogues

Influence of the Methoxy (B1213986) Group on Cyclopentenone Reactivity

The methoxy group (-OCH₃) at the 3-position of the cyclopentenone ring significantly modulates the molecule's reactivity. As an oxygen-containing substituent, it can exert both electron-donating and electron-withdrawing effects.

Electronic Effects:

Resonance: The lone pairs of electrons on the oxygen atom can be delocalized into the enone system. This electron-donating resonance effect increases the electron density of the π-system, particularly at the β-carbon (C3). This can make the β-carbon less electrophilic and can influence the regioselectivity of nucleophilic attacks.

Inductive Effect: Due to the electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect (-I effect), which decreases the electron density in the sigma framework.

Comparison with Methyl-Substituted Cyclopentenones

Replacing the methoxy group with a methyl group (-CH₃), as in 2-bromo-3-methylcyclopent-2-en-1-one, provides a valuable comparison for understanding the electronic contributions to reactivity.

Key Differences:

Electronic Nature: A methyl group is a weak electron-donating group primarily through an inductive effect (+I effect). It lacks the strong resonance-donating capability of the methoxy group.

Steric Hindrance: The steric bulk of a methyl group is different from that of a methoxy group, which can influence the approach of reagents.

This difference in electronic nature impacts the electrophilicity of the enone system. The stronger electron-donating character of the methoxy group, via resonance, can make the β-carbon of 2-bromo-3-methoxycyclopent-2-en-1-one less electrophilic compared to the corresponding methyl-substituted analogue. Computational and experimental studies on substituted indanones have shown that a methoxy group has a more significant impact on the enthalpy of formation than a methyl group. semanticscholar.org

| Substituent at C3 | Primary Electronic Effect | Influence on β-Carbon Electrophilicity |

|---|---|---|

| -OCH₃ (Methoxy) | Strong +R, Weak -I | Decreased |

| -CH₃ (Methyl) | Weak +I | Slightly Decreased |

Comparative Studies with Analogous Cyclohexenone Systems (e.g., 2-Bromo-3-methoxycyclohex-2-en-1-one)

Expanding the ring system from a five-membered cyclopentenone to a six-membered cyclohexenone, as in 2-bromo-3-methoxycyclohex-2-en-1-one, introduces changes in ring strain and conformation, which in turn affect reactivity.

Cyclic enones are generally found to be weaker electrophiles than their acyclic counterparts. nih.gov The inherent strain in the five-membered ring of cyclopentenones can influence their reactivity in cycloaddition reactions. thieme-connect.com The larger and more flexible cyclohexenone ring can adopt different conformations, such as a half-chair, which can alter the orbital overlap within the enone system and affect the accessibility of the reactive sites to incoming nucleophiles.

While direct comparative kinetic studies between 2-bromo-3-methoxycyclopent-2-en-1-one and its cyclohexenone analogue are not extensively detailed in the provided context, the synthesis and utility of 2-bromo-3-methoxycyclohex-2-en-one as a reagent for α-arylation of lactams has been reported. rsc.org This highlights its role as a useful synthetic intermediate.

| Ring System | Key Structural Feature | Potential Influence on Reactivity |

|---|---|---|

| Cyclopentenone | Higher ring strain, planar conformation | May enhance reactivity in certain cycloadditions. |

| Cyclohexenone | Lower ring strain, flexible conformations (e.g., half-chair) | Can affect steric accessibility and orbital overlap. |

Effects of Different Halogen Substituents on Enone Reactivity

The nature of the halogen substituent at the 2-position also plays a critical role in the reactivity of the enone. The halogens (F, Cl, Br, I) exhibit a dual electronic effect:

Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. This effect decreases down the group (F > Cl > Br > I).

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the π-system through resonance. This effect is generally weaker than the inductive effect and decreases down the group as the orbital overlap between the halogen p-orbitals and the carbon 2p-orbitals becomes less effective.

The reactivity of the carbon-halogen bond itself is also a key factor. The C-Br bond is generally weaker than the C-Cl and C-F bonds, making it a better leaving group in nucleophilic substitution and a more reactive site in cross-coupling reactions. The order of reactivity for halogens as leaving groups is typically I > Br > Cl > F.

| Halogen (X) at C2 | Electronegativity | Inductive Effect (-I) | Carbon-Halogen Bond Strength | Leaving Group Ability |

|---|---|---|---|---|

| F | Highest | Strongest | Strongest | Poorest |

| Cl | High | Strong | Strong | Good |

| Br | Moderate | Moderate | Weaker | Better |

| I | Lowest | Weakest | Weakest | Best |

Steric and Electronic Effects of Alkoxy Substituents

Varying the alkoxy group at the 3-position (e.g., methoxy, ethoxy, isopropoxy) allows for the fine-tuning of both steric and electronic properties of the cyclopentenone ring.

Electronic Effects: Increasing the length of the alkyl chain in the alkoxy group (e.g., from methoxy to ethoxy) has a minor impact on the electronic properties. The primary electron-donating character comes from the oxygen atom's resonance effect, which remains largely unchanged.

Steric Effects: The size of the alkoxy group can have a significant steric influence. Larger alkoxy groups can hinder the approach of nucleophiles to the nearby carbonyl group or the β-carbon. This steric hindrance can affect reaction rates and, in some cases, the stereochemical outcome of a reaction.

Studies on other systems, such as β-diketiminate complexes, have demonstrated that systematic variation of substituents can significantly impact the structure and reactivity of the molecule. rsc.org Similarly, in the context of 2-bromo-3-alkoxycyclopent-2-en-1-ones, increasing the bulk of the alkoxy group would be expected to decrease the rate of reactions where the transition state involves attack at a sterically encumbered position.

Patent Landscape and Intellectual Property in 2 Bromo 3 Methoxycyclopent 2 En 1 One Research

Overview of Patented Synthetic Routes and Applications

The patent literature concerning 2-Bromo-3-methoxycyclopent-2-en-1-one is primarily composed of patents that claim broader classes of halogenated cyclopentenones or methods for their synthesis. These compounds are highly valued as intermediates, particularly in the pharmaceutical industry, for the synthesis of prostaglandins, which are used to treat a variety of conditions, including glaucoma, ulcers, and cardiovascular diseases.

Patented synthetic routes to halogenated cyclopentenones often focus on achieving high stereoselectivity and efficiency. One common approach involves the bromination of a cyclopentanone (B42830) precursor. For instance, processes for producing 2-bromocyclopentanone, a related intermediate, have been patented, highlighting the industrial importance of reliable methods for introducing a bromine atom at the α-position to a ketone. google.com These methods may involve reacting cyclopentanone with bromine in a biphasic mixture of water and an organic solvent to ensure high selectivity and yield. google.com

Another significant area of patent activity is the preparation of optically active cyclopentenones, which are essential for the synthesis of chiral prostaglandin analogs. google.com Patents in this domain describe processes for resolving racemic mixtures or for the asymmetric synthesis of these intermediates. google.com These patented methods often utilize enzymatic resolutions or chiral catalysts to achieve the desired enantiomeric purity.

The applications of these halogenated cyclopentenone intermediates are central to the claims of many patents. For example, patents for novel prostaglandin analogs will often include claims covering the key intermediates and the synthetic processes used to create them. While 2-Bromo-3-methoxycyclopent-2-en-1-one may not be explicitly named, it would fall under the scope of patents claiming 2-bromo-3-alkoxy-cyclopentenones as intermediates for prostaglandin synthesis.

Below is a table of representative patents that contribute to the intellectual property landscape of halogenated cyclopentenones and their synthetic precursors.

| Patent Number | Title | Key Features |

| US6787673B2 | Process for producing 2-bromocyclopentanone | Describes a process for the selective bromination of cyclopentanone in a biphasic solvent system, a key step in producing halogenated cyclopentenones. google.com |

| EP1811037A1 | Process for the preparation of optically active cyclopentenones | Focuses on methods to obtain enantiomerically pure cyclopentenone intermediates for the synthesis of prostaglandins. google.com |

| US7897802B2 | Process for production of substituted cyclopentanone | Details the production of cis-2,3-disubstituted cyclopentanones, important for fragrances and as prostaglandin intermediates. google.com |

Emerging Trends in Patenting Research for Halogenated Cyclopentenones

The patenting trends in the field of halogenated cyclopentenones are evolving, driven by the continuous demand for new therapeutic agents and more efficient and sustainable manufacturing processes. Several key trends can be identified from the recent patent literature and scientific publications.

A primary focus of recent innovation is the development of more stereoselective and efficient catalytic methods. There is a clear trend towards the use of transition metal catalysts and organocatalysts to control the stereochemistry of the cyclopentenone core. These newer methods aim to reduce the number of synthetic steps, minimize waste, and avoid the use of stoichiometric chiral auxiliaries, which are often expensive and difficult to remove. The development of novel ligands for asymmetric catalysis in the synthesis of functionalized cyclopentenones is a particularly active area of research and patenting.

Another significant trend is the focus on "green" chemistry principles. This includes the development of synthetic routes that use less hazardous reagents and solvents, and processes that are more atom-economical. For example, there is growing interest in catalytic methods that utilize molecular oxygen or other environmentally benign oxidants. The use of biphasic solvent systems to facilitate catalyst recycling and product separation is also a feature of modern patented processes. google.com

Furthermore, there is an expanding scope of applications for halogenated cyclopentenones beyond prostaglandins. Researchers are exploring the use of these versatile building blocks in the synthesis of other natural products and novel bioactive compounds. This diversification of applications is likely to lead to new patents claiming novel compounds and their uses in areas such as oncology and anti-inflammatory therapies.

Finally, there is a trend towards the patenting of more complex and highly functionalized cyclopentenone intermediates. As synthetic methodologies become more sophisticated, researchers are able to construct more elaborate building blocks that can be used to access a wider range of target molecules with greater efficiency. These advanced intermediates, which may include multiple stereocenters and various functional groups, represent a significant area of intellectual property growth.

Q & A

Q. Table 1: Example Bromination Conditions

| Brominating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | AIBN | 70 | 65–75 | |

| Br₂ | FeCl₃ | 25 | 50–60 |

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy integration at δ ~3.3 ppm, bromine-induced deshielding of adjacent carbons) .

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry (e.g., confirming the enone system’s geometry) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .

- Melting point analysis : Compare experimental values with literature to assess purity (e.g., deviations >2°C indicate impurities) .

Advanced: How can contradictory reactivity data in brominated cyclopentenones be reconciled?

Answer:

Contradictions often arise from:

- Steric vs. electronic effects : Bromine’s electron-withdrawing nature may compete with steric hindrance from the methoxy group. For example, in Diels-Alder reactions, unexpected regioselectivity can occur if steric effects dominate electronic activation .

- Reaction solvent polarity : Polar solvents may stabilize charge-separated transition states, altering product ratios. Testing THF vs. toluene in nucleophilic substitutions can clarify discrepancies .

- Catalyst choice : Lewis acids (e.g., AlCl₃ vs. FeCl₃) may direct bromine to different positions. Systematic screening is advised .

Mitigation strategy : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps and optimize conditions .

Advanced: What strategies prevent decomposition of 2-Bromo-3-methoxycyclopent-2-en-1-one during storage?

Answer:

Decomposition pathways (e.g., hydrolysis, radical degradation) require:

- Storage conditions : Argon atmosphere at –20°C in amber vials to limit light/oxygen exposure .

- Stabilizers : Add 0.1% hydroquinone or BHT to suppress radical chain reactions .

- Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like 3-methoxycyclopent-2-en-1-one .

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation Rate (%/month) | Reference |

|---|---|---|

| 25°C, light exposure | 15–20 | |

| –20°C, inert gas | <2 |

Advanced: How can computational methods aid in predicting reaction outcomes for this compound?

Answer:

- DFT calculations : Model transition states to predict regioselectivity in electrophilic attacks (e.g., bromination vs. methoxy-directed pathways) .

- Molecular docking : For biological studies, simulate binding interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

- Solvent effect modeling : COSMO-RS simulations can optimize solvent systems for reactions or crystallography .

Example : DFT analysis of the enone’s LUMO map reveals preferential bromine attack at the β-position, aligning with experimental outcomes .

Advanced: What analytical techniques resolve ambiguous stereochemistry in derivatives of this compound?

Answer:

- NOESY NMR : Detect spatial proximity between protons (e.g., confirming cis/trans arrangements in Diels-Alder adducts) .

- VCD (Vibrational Circular Dichroism) : Assign absolute configuration by comparing experimental and computed spectra .

- Single-crystal XRD : Definitive structural assignment, particularly for diastereomers .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。